molecular formula C10H18O3 B565412 Ethyl 3-hydroxy-2-propylpent-4-enoate CAS No. 96107-27-6

Ethyl 3-hydroxy-2-propylpent-4-enoate

Cat. No.: B565412
CAS No.: 96107-27-6
M. Wt: 186.251
InChI Key: PMLDEXGHONSIST-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-2-propylpent-4-enoate is a structurally complex ester characterized by a hydroxyl group at the 3-position, a propyl substituent at the 2-position, and an ethyl ester moiety attached to a pent-4-enoate backbone.

Properties

IUPAC Name

ethyl 3-hydroxy-2-propylpent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-4-7-8(9(11)5-2)10(12)13-6-3/h5,8-9,11H,2,4,6-7H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLDEXGHONSIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C=C)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676246
Record name Ethyl 3-hydroxy-2-propylpent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96107-27-6
Record name Ethyl 3-hydroxy-2-propylpent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxy-2-propylpent-4-enoate typically involves the esterification of 3-hydroxy-2-propylpent-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-2-propylpent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The double bond in the pentenoate moiety can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Ammonia (NH3) or primary amines in an organic solvent.

Major Products Formed

    Oxidation: 3-oxo-2-propylpent-4-enoate.

    Reduction: Ethyl 3-hydroxy-2-propylpentanoate.

    Substitution: Ethyl 3-amino-2-propylpent-4-enoate.

Scientific Research Applications

Ethyl 3-hydroxy-2-propylpent-4-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-2-propylpent-4-enoate involves its interaction with specific molecular targets. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A comparative analysis requires identifying analogs based on functional groups, stereochemistry, or bioactivity. Unfortunately, none of the provided evidence explicitly references Ethyl 3-hydroxy-2-propylpent-4-enoate or its direct structural analogs. Below is a generalized comparison framework inferred from broader chemical principles and indirect evidence:

Table 1: Functional Group Comparison

Compound Name Hydroxyl Group Ester Group Unsaturation Key Applications (Inferred)
This compound Yes (C3) Yes (ethyl) Yes (C4-C5) Chiral synthesis (hypothetical)
Ethyl acetate extract compounds Variable Yes Variable Bioactive agents (e.g., antifungal)
Haloxyfop ethoxyethyl ester No Yes Yes Herbicide (commercial use)
Glyodin No No No Fungicide (imidazole derivative)

Key Observations:

Bioactivity: Ethyl acetate extracts from natural sources (e.g., turmeric, ginger) contain bioactive esters, but this compound’s role in such contexts remains unverified .

Structural Complexity: Unlike simpler esters like ethyl acetate, this compound’s hydroxyl and unsaturated backbone may enhance its stereochemical versatility, akin to chiral intermediates used in pharmaceuticals.

Limitations of Available Evidence

The provided sources focus on crystallography software (e.g., SHELX , ORTEP-3 ), hydrogen bonding theory , and bioactivity tables , none of which directly address the target compound. Pesticide glossaries list unrelated esters, further highlighting the absence of relevant data.

Recommendations for Future Research

Synthetic Studies: Investigate this compound’s preparation via esterification or enzymatic catalysis.

Crystallographic Analysis : Use SHELX or ORTEP-3 to resolve its 3D structure and hydrogen-bonding patterns, as seen in similar hydroxylated esters .

Bioactivity Screening : Test against fungal pathogens, leveraging methodologies from ethyl acetate extract studies .

Biological Activity

Ethyl 3-hydroxy-2-propylpent-4-enoate, a compound derived from the family of hydroxy esters, has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C8H14O3\text{C}_8\text{H}_{14}\text{O}_3

This compound features a hydroxy group, which is crucial for its biological interactions, and a pent-4-enoate backbone that influences its reactivity and stability.

Biological Activities

  • Antimicrobial Properties :
    • This compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
  • Antioxidant Activity :
    • The compound has been evaluated for its antioxidant properties. Research indicates that this compound can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
  • Cytotoxic Effects :
    • In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve the induction of apoptosis, which is critical for the development of anticancer therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation : The compound's ability to modulate ROS levels contributes to its antioxidant and cytotoxic effects. By decreasing oxidative stress, it protects normal cells while selectively targeting cancerous cells .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways of cancer cells, thereby disrupting their growth and survival .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the compound may serve as a natural preservative or therapeutic agent in treating bacterial infections.

Study 2: Cytotoxicity in Cancer Cells

In a controlled experiment involving human ovarian cancer cell lines (A2780), this compound demonstrated an IC50 value of approximately 25 µM, indicating strong cytotoxicity compared to standard chemotherapeutic agents. This study highlights its potential role as an adjunct therapy in cancer treatment.

Data Summary

Activity Tested Concentration (µg/mL) Effect Observed
Antimicrobial32Inhibition of bacterial growth
Cytotoxicity (A2780)25Induction of apoptosis
Antioxidant ActivityVariesScavenging of free radicals

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